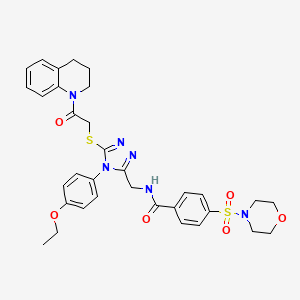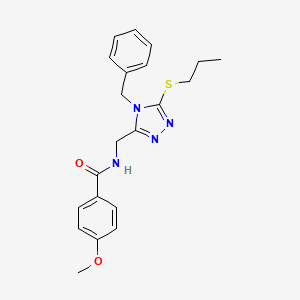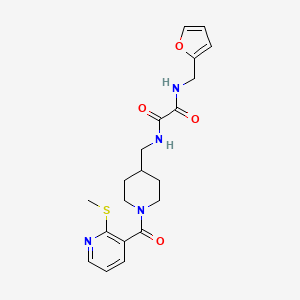
N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide, also known as DCPIB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mecanismo De Acción
The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide involves its inhibition of VRACs and CaCCs. VRACs are activated in response to cell swelling, and their inhibition by this compound leads to a decrease in cell volume regulation and cell migration. CaCCs are activated in response to intracellular calcium levels, and their inhibition by this compound leads to a decrease in smooth muscle contraction, epithelial secretion, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease cell migration in a variety of cell types, including cancer cells. It has also been shown to decrease smooth muscle contraction in a variety of tissues, including bronchial and uterine smooth muscle. In addition, this compound has been shown to decrease epithelial secretion in the airways and gastrointestinal tract, and to decrease neuronal excitability in the central and peripheral nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of VRACs and CaCCs, making it a useful tool for investigating the physiological roles of these channels. It is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings.
However, there are also some limitations to the use of this compound in lab experiments. Its effects on other ion channels and transporters are not well understood, and it may have off-target effects that could confound experimental results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide. One area of interest is the development of more potent and selective VRAC and CaCC inhibitors based on the structure of this compound. Another area of interest is the investigation of the physiological roles of VRACs and CaCCs in various tissues and disease states, and the potential therapeutic applications of VRAC and CaCC inhibitors. Finally, the use of this compound as a tool for investigating the mechanisms underlying cell migration, smooth muscle contraction, epithelial secretion, and neuronal excitability is an area of ongoing research.
Métodos De Síntesis
N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 5,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzofuran to form the acid amide, which is then treated with carbonyldiimidazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of volume-regulated anion channels (VRACs), which are involved in a variety of physiological processes including cell volume regulation, cell migration, and apoptosis. This compound has also been shown to inhibit calcium-activated chloride channels (CaCCs), which are involved in a variety of physiological processes including smooth muscle contraction, epithelial secretion, and neuronal excitability.
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-9-5-7(6-19-13(9)17)15(22)20-11-8-3-1-2-4-10(8)23-12(11)14(18)21/h1-6H,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQKSPJOKCCGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)



![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)